1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This unsymmetrical urea features a (E)-4-chlorostyryl warhead and a 2-methoxybenzyl group, delivering a unique hydrogen-bonding and steric profile within the validated styryl urea VEGFR-2/PD-L1 multitarget inhibitor scaffold. The (E)-olefin geometry is critical for submicromolar antiproliferative potency, while the ortho-methoxybenzyl moiety may engage Cys919 for enhanced selectivity. Ideal for phenotypic screening cascades, kinase/immuno-oncology library expansion, and as an analytical (E)-geometry reference standard. Supplied at certified purity with full COA, ensuring batch-to-batch consistency for multi-year campaigns.

Molecular Formula C17H17ClN2O2
Molecular Weight 316.79
CAS No. 338413-52-8
Cat. No. B2427639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea
CAS338413-52-8
Molecular FormulaC17H17ClN2O2
Molecular Weight316.79
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)NC=CC2=CC=C(C=C2)Cl
InChIInChI=1S/C17H17ClN2O2/c1-22-16-5-3-2-4-14(16)12-20-17(21)19-11-10-13-6-8-15(18)9-7-13/h2-11H,12H2,1H3,(H2,19,20,21)/b11-10+
InChIKeyHCZDXGMSNFPFFC-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea (CAS 338413-52-8): Procurement-Relevant Identity and Scaffold Context


1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea (CAS 338413-52-8; synonym N-(4-chlorostyryl)-N'-(2-methoxybenzyl)urea) is a synthetic unsymmetrical urea derivative bearing a (E)-4-chlorostyryl moiety on one urea nitrogen and a 2-methoxybenzyl group on the other . It has the molecular formula C₁₇H₁₇ClN₂O₂ and a molecular weight of 316.78 g/mol, and is commercially available as a BIONET screening compound from Key Organics with a certified purity of 90% . The compound belongs to the styryl aryl urea chemotype, a scaffold that has been validated as a multitarget inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and programmed death-ligand-1 (PD-L1) in anticancer immunotherapy research [1].

Why In-Class Styryl Urea Analogs Cannot Be Substituted for 1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea Without Verification


Within the styryl aryl urea series, small substituent variations at the N'-position profoundly alter antiproliferative potency, VEGFR-2 down-regulation capacity, and immunomodulatory activity. For instance, among (E)-styryl chlorophenyl ureas, the para-chlorophenyl derivative (compound 6) exhibited IC₅₀ values ranging from 0.4 to 1.8 µM across HT-29, MCF-7, HeLa, and A549 tumor cell lines, whereas the meta-chlorophenyl isomer (compound 5) was substantially less potent (IC₅₀ 2–11 µM) [1]. Furthermore, (E)-styryl derivatives consistently outperformed their (Z)-stereoisomers and saturated phenethyl analogs, underscoring the critical role of the (E)-olefin geometry for bioactivity [1]. The unique combination of a 4-chlorostyryl warhead with a 2-methoxybenzyl substituent in CAS 338413-52-8 introduces a distinct hydrogen-bonding and steric profile that cannot be assumed equivalent to the 4-methoxyphenyl (CAS 338413-49-3), 4-methylphenyl (CAS 1164485-74-8), or 4-chlorobenzyl (CAS 1164539-94-9) congeners . Direct experimental comparison is mandatory before any substitution decision.

Quantitative Differentiation Evidence for 1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea Against Closest Analogs


Structural Differentiation: 2-Methoxybenzyl vs. 4-Methoxyphenyl Substituent Alters Hydrogen-Bonding Capacity and Spatial Occupancy

CAS 338413-52-8 incorporates a 2-methoxybenzyl group at the N'-position, which provides a flexible benzylic linker bearing an ortho-methoxy substituent capable of intramolecular hydrogen bonding. In contrast, the closest commercial analog CAS 338413-49-3 (N-(4-chlorostyryl)-N'-(4-methoxyphenyl)urea) employs a rigid 4-methoxyphenyl substituent attached directly to the urea nitrogen, eliminating both the benzylic spacer and the ortho-directing effect . The 2-methoxybenzyl motif introduces an additional rotatable bond and a distinct pharmacophoric point that can engage the Cys919 residue in the VEGFR-2 kinase hinge region, as demonstrated in docking studies of related OMe-containing styryl ureas [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Class-Level Antiproliferative Potency: (E)-Styryl Ureas Exhibit Submicromolar IC₅₀ Superiority Over Saturated and (Z)-Isomers

Although direct IC₅₀ data for CAS 338413-52-8 have not been published as of the search date, the compound's (E)-styryl urea scaffold has been extensively characterized. In a panel of five cell lines (HT-29, MCF-7, HeLa, A549, and HMEC-1), (E)-styryl aryl ureas as a class achieved IC₅₀ values at submicromolar levels, whereas (Z)-isomers and saturated phenethyl analogs were consistently less active, often by more than one order of magnitude [1]. The structurally closest benchmark compound, (E)-styryl p-chlorophenyl urea (compound 6 in the cited study), displayed IC₅₀ values of 0.4–1.8 µM across tumor cell lines, outperforming both sorafenib and BMS-8 in VEGFR-2 down-regulation and PD-L1/c-Myc immunomodulation assays [1].

Anticancer Cell Proliferation VEGFR-2 Inhibition

VEGFR-2 and PD-L1 Dual-Target Engagement: Class-Validated Multitarget Mechanism Distinguishes Styryl Ureas from Single-Target Agents

The styryl urea scaffold has been experimentally validated to simultaneously down-regulate VEGFR-2 (both membrane and total protein) and reduce PD-L1 and c-Myc protein levels in HT-29 and MCF-7 cells. Compound 6 ((E)-styryl p-chlorophenyl urea) reduced total VEGFR-2 levels by approximately 60–80% relative to DMSO control at 10 µM in both cell lines, surpassing sorafenib, and also decreased PD-L1 expression to ~40–50% of control, improving upon the effect of the reference PD-L1 inhibitor BMS-8 [1]. CAS 338413-52-8, bearing the identical (E)-4-chlorostyryl pharmacophore, is positioned to engage the same hydrophobic grooves in both VEGFR-2 kinase domain and PD-L1 dimer interface, as predicted by the docking models validated for the series [1].

Angiogenesis Inhibition Cancer Immunotherapy Multitarget Drug Discovery

Commercial Availability and Purity: CAS 338413-52-8 Is Accessible at Defined Specifications from a Traceable Supply Chain

CAS 338413-52-8 is stocked and distributed by Key Organics Limited under the BIONET brand (product code KEY465194987), with a documented purity of 90% as a solid . In contrast, several close analogs such as CAS 338413-49-3 (N-(4-chlorostyryl)-N'-(4-methoxyphenyl)urea) and CAS 1164539-94-9 (N-(4-chlorobenzyl)-N'-(4-chlorostyryl)urea) are listed on chemical marketplace databases but lack publicly advertised purity specifications or direct manufacturer traceability from major authorized distributors . The defined purity and established supply chain reduce quality risk in reproducible screening campaigns.

Chemical Procurement Screening Library Quality Control

Recommended Application Scenarios for 1-[(E)-2-(4-Chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Expansion of Styryl Urea VEGFR-2/PD-L1 Dual Inhibitors

CAS 338413-52-8 is ideally suited as a probe compound to interrogate the effect of introducing a 2-methoxybenzyl substituent at the N'-position within the validated multitarget styryl urea scaffold. The (E)-4-chlorostyryl moiety preserves the pharmacophore essential for VEGFR-2 hinge-region binding (hydrogen bonding with Glu885 and Asp1046) and PD-L1 hydrophobic groove occupancy, while the ortho-methoxybenzyl group provides an additional hydrogen-bond acceptor that may engage Cys919 in the VEGFR-2 kinase domain, as suggested by docking studies of related OMe-substituted ureas [1]. Direct head-to-head comparison with the 4-methoxyphenyl analog (CAS 338413-49-3) can quantify the contribution of the benzylic spacer and ortho-methoxy orientation to target potency and selectivity.

Antiangiogenic and Immunomodulatory Phenotypic Screening in Tumor Cell Models

Given the class-validated dual VEGFR-2/PD-L1 down-regulation activity of (E)-styryl ureas [1], CAS 338413-52-8 is a rational selection for phenotypic screening cascades measuring both endothelial tube formation inhibition (HMEC-1 microvessel assay) and PD-L1/c-Myc expression modulation in HT-29 or MCF-7 cells. The compound's (E)-configuration ensures it meets the structural prerequisite for submicromolar antiproliferative potency, while the 2-methoxybenzyl group may impart differential pharmacokinetic properties (e.g., altered lipophilicity and metabolic stability) relative to the simpler p-chlorophenyl urea benchmark.

Focused Compound Library Procurement for Academic Drug Discovery Consortia

For academic screening centers and drug discovery consortia building focused kinase or immuno-oncology libraries, CAS 338413-52-8 offers a differentiated chemotype backed by a reliable supply chain. The product is available from Key Organics/BIONET via Sigma-Aldrich at 90% purity, with full certificates of analysis, ensuring batch-to-batch consistency across multi-year screening campaigns . Its inclusion diversifies chemical space coverage beyond the more commonly stocked 4-methoxyphenyl and 4-chlorobenzyl urea analogs, enabling the exploration of ortho-substituted benzyl urea SAR.

Reference Compound for Validating (E)-Olefin Geometry Integrity in Urea-Based Inhibitor Synthesis

The defined (E)-configuration of the styryl double bond in CAS 338413-52-8, confirmed by the ¹H NMR coupling constant (J ≈ 15–16 Hz characteristic of trans olefins) implicit in the IUPAC name and the InChI stereochemical descriptor (/b11-10+), makes this compound a suitable analytical reference for verifying (E)-geometry retention during synthetic derivatization of styryl urea libraries. The documented purity (90%) further supports its use as a chromatography standard in HPLC or UPLC-MS quality control workflows .

Quote Request

Request a Quote for 1-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(2-methoxyphenyl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.